
2-(Propan-2-yl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, which makes them highly reactive and useful in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Isopropyl-aziridine can be synthesized through several methods. One common approach involves the reaction of isopropylamine with ethylene oxide under basic conditions. Another method includes the cyclization of N-isopropyl-2-chloroethylamine using a strong base like sodium hydride. These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, 2-isopropyl-aziridine can be produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropyl-aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions involve the attack of nucleophiles on the aziridine ring, leading to the formation of open-chain amines.
Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to form secondary amines.
Substitution Reactions: Substitution at the nitrogen atom or the carbon atoms of the aziridine ring can be achieved using appropriate reagents.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Open-Chain Amines: Resulting from nucleophilic ring-opening reactions
N-Oxides: Formed through oxidation
Secondary Amines: Produced via reduction
Applications De Recherche Scientifique
2-Isopropyl-aziridine has found applications in various fields of scientific research:
Mécanisme D'action
The high ring strain of 2-isopropyl-aziridine makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various biologically active molecules. The presence of the isopropyl group can influence the reactivity and selectivity of these reactions. In biological systems, 2-isopropyl-aziridine can interact with thiol groups in proteins, leading to modifications that affect protein function .
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound with no substituents on the ring.
2-Methyl-Aziridine: Similar structure with a methyl group instead of an isopropyl group.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity.
Uniqueness of 2-Isopropyl-Aziridine: The presence of the isopropyl group in 2-isopropyl-aziridine provides unique steric and electronic effects that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
13639-42-4 |
|---|---|
Formule moléculaire |
C5H11N |
Poids moléculaire |
85.15 g/mol |
Nom IUPAC |
2-propan-2-ylaziridine |
InChI |
InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3 |
Clé InChI |
JHTQHOGTBDMULK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


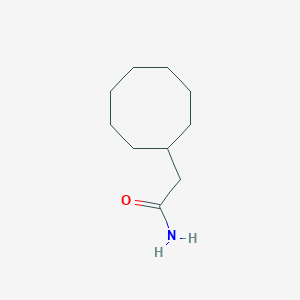

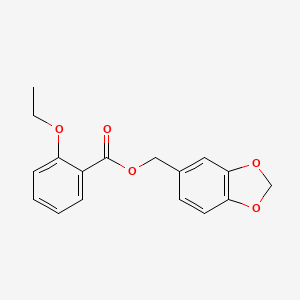
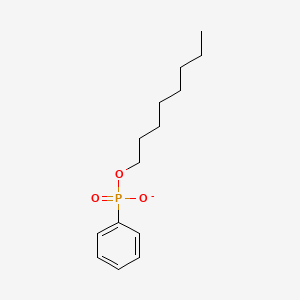
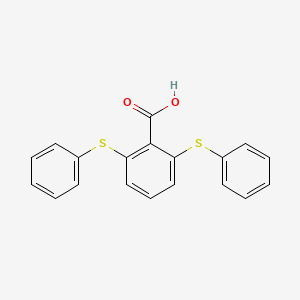
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)


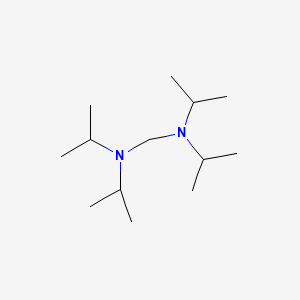

![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
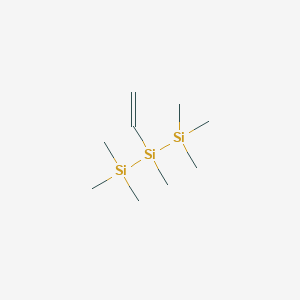

![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)
